N-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride
Overview
Description
N-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of substituted benzylamines. This compound is characterized by the presence of an iodine atom, an isopropoxy group, and a methoxy group attached to a benzyl ring, along with an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride typically involves multiple steps:
Iodination: The starting material, 4-isopropoxy-5-methoxybenzyl alcohol, undergoes iodination using iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position of the benzyl ring.
Protection and Deprotection:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization and chromatography to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of deiodinated or hydrogenated products.
Substitution: Formation of halogenated benzyl derivatives.
Scientific Research Applications
N-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the iodine atom and the methoxy group may enhance its binding affinity to these targets, leading to modulation of their activity. The compound may also influence signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar structural features, including the presence of iodine and methoxy groups.
3-Iodo-4-methoxybenzyl alcohol: Shares the methoxy and iodine substituents on the benzyl ring.
Uniqueness: N-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride is unique due to the combination of the isopropoxy group and the ethanamine moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO2.ClH/c1-5-15-8-10-6-11(14)13(17-9(2)3)12(7-10)16-4;/h6-7,9,15H,5,8H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMXXORVKLEOPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)I)OC(C)C)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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